molecular formula C10H12N4O3 B11481919 [1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 7-hydroxy-5-methyl-, ethyl ester

[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 7-hydroxy-5-methyl-, ethyl ester

Cat. No.: B11481919
M. Wt: 236.23 g/mol
InChI Key: UDYFDUIYSTYVFH-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 7-hydroxy-5-methyl-, ethyl ester is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine-6-acetic acid, 7-hydroxy-5-methyl-, ethyl ester typically involves the annulation of a pyrimidine moiety to a triazole ring. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-purity reagents and controlled reaction conditions, are likely employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 7-hydroxy-5-methyl-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and ester groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine-6-acetic acid, 7-hydroxy-5-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to HIV TAR RNA, thereby inhibiting the replication of the virus . The compound’s antimalarial activity is attributed to its inhibition of dihydroorotate dehydrogenase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1,2,4]triazolo[1,5-a]pyrimidine-6-acetic acid, 7-hydroxy-5-methyl-, ethyl ester apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-3-17-8(15)4-7-6(2)13-10-11-5-12-14(10)9(7)16/h5H,3-4H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYFDUIYSTYVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C2N=CNN2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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